9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
CAS No.: 370857-83-3
VCID: VC2722836
Molecular Formula: C39H36N2O4S
Molecular Weight: 628.8 g/mol
* For research use only. Not for human or veterinary use.
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate - 370857-83-3](/images/structure/VC2722836.png)
Description |
9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate is a complex organic compound with a specific stereochemistry, indicated by the (1R) configuration. This compound is notable for its diverse functional groups, including a fluorenyl group, a methoxy(methyl)carbamoyl group, and a triphenylmethylsulfanyl group. These functional groups contribute to its reactivity and stability, making it useful in various chemical syntheses. Key Features:
Synthesis and ApplicationsThe synthesis of this compound typically involves multiple steps, starting with appropriate precursors. It is primarily used in synthetic chemistry and biochemistry, particularly in the synthesis of complex molecules and as a protecting group in peptide synthesis. The unique structure allows it to serve multiple roles in various chemical reactions, making it a valuable tool in research and industry. Synthesis Steps:
Research Findings and UsesThis compound is used in academic and industrial research settings due to its versatility. It falls under the category of carbamates, which are esters or salts of carbamic acid. The fluorenyl group contributes to its stability and reactivity profile. Research Applications:
Safety and HandlingThis compound is for research purposes only and should not be used as a pharmaceutical, food, or household product. It requires proper handling and storage conditions to ensure safety. Safety Information:
|
---|---|
CAS No. | 370857-83-3 |
Product Name | 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate |
Molecular Formula | C39H36N2O4S |
Molecular Weight | 628.8 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1 |
Standard InChIKey | BPQRFVRQWPPXIQ-BHVANESWSA-N |
Isomeric SMILES | CN(C(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
SMILES | CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
Canonical SMILES | CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
PubChem Compound | 75175976 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume